

A Technical Guide to the Discovery and Characterization of Hexamethyltungsten

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Compound of Interest		
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This whitepaper provides an in-depth technical examination of the seminal discovery of hexamethyltungsten (W(CH₃)₆) by Sir Geoffrey Wilkinson and his colleagues. It details the initial synthesis, subsequent procedural improvements, and the extensive characterization that led to the elucidation of its unique molecular structure and reactivity. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application by a scientific audience.

Introduction

The synthesis of stable homoleptic transition metal alkyls—compounds where a central metal atom is bonded only to alkyl groups—was a significant challenge in mid-20th-century chemistry. It was widely believed that such compounds were inherently unstable.[1] The groundbreaking synthesis of hexamethyltungsten in 1973 by the research group of Geoffrey Wilkinson marked a pivotal moment in organometallic chemistry.[2][3] Wilkinson's work, which contributed to his 1973 Nobel Prize in Chemistry, demonstrated that with appropriate steric shielding and electronic configurations, stable transition metal alkyls could be isolated and studied.[4][5]

Hexamethyltungsten is a volatile, red crystalline solid that is highly sensitive to air.[2][4] Its discovery was motivated by the hypothesis that an octahedral six-coordinate methyl complex might be more thermally robust than the known unstable tetrahedral methyl compounds.[2][4] This guide explores the original experimental protocols, the evolution of its structural understanding, and its chemical properties, presenting key data in a structured format.



Synthesis of Hexamethyltungsten

The preparation of W(CH₃)₆ proved to be a delicate process, with initial methods suffering from poor reproducibility.[4] An improved synthesis was later developed that provided more consistent yields.

The first successful isolation of hexamethyltungsten was achieved via the reaction of tungsten hexachloride (WCl₆) with methyllithium (MeLi) in diethyl ether.[2][3][6] This method was noted for often producing low or even zero yields.[4] An interesting historical footnote reveals that the success of the original synthesis may have relied on a "sloppy technique" that inadvertently introduced a small, crucial amount of oxygen, which was required to reoxidise a reduced tungsten intermediate.[7]

Experimental Protocol:

- Tungsten hexachloride is reacted with at least six equivalents of methyl-lithium in a diethyl ether solution.
- The reaction mixture forms a brown solution.
- After the reaction, the solvent is evaporated, and the residue is extracted.
- Hexamethyltungsten is isolated from the extract as a red, crystalline solid.

Note: Extreme care must be taken to maintain oxygen-free conditions, although controlled micro-oxidation may play a role in the reaction mechanism as suggested by later analysis.[7]

To overcome the reproducibility issues of the initial method, an improved synthesis was reported in 1976. This procedure utilizes trimethylaluminium (Al(CH₃)₃) as the alkylating agent in the presence of trimethylamine.[2][4] An alternative method using dimethylzinc has also been described.[2]

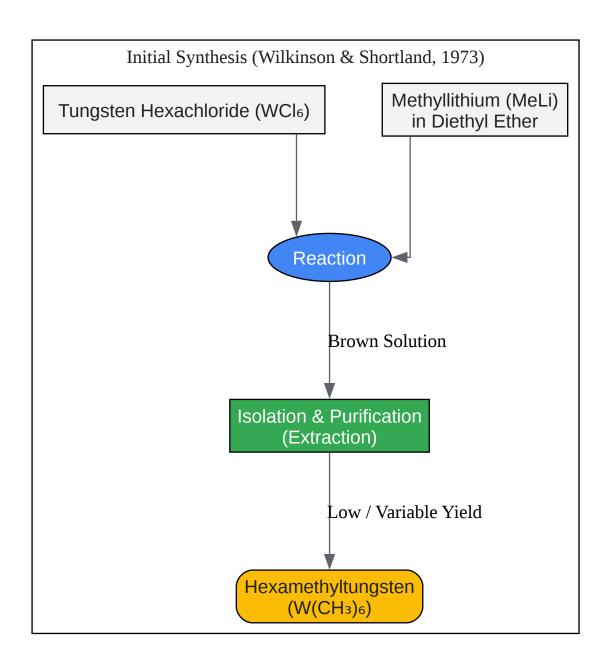
Experimental Protocol:

- A solution of tungsten hexachloride (WCl₆) is treated with trimethylaluminium (Al(CH₃)₃).
- The reaction is typically carried out in the presence of trimethylamine, which acts as a facilitator.



- The reaction proceeds according to the stoichiometry: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[2][4]
- The product, hexamethyltungsten, is isolated from the reaction mixture. This method generally provides higher and more reliable yields.

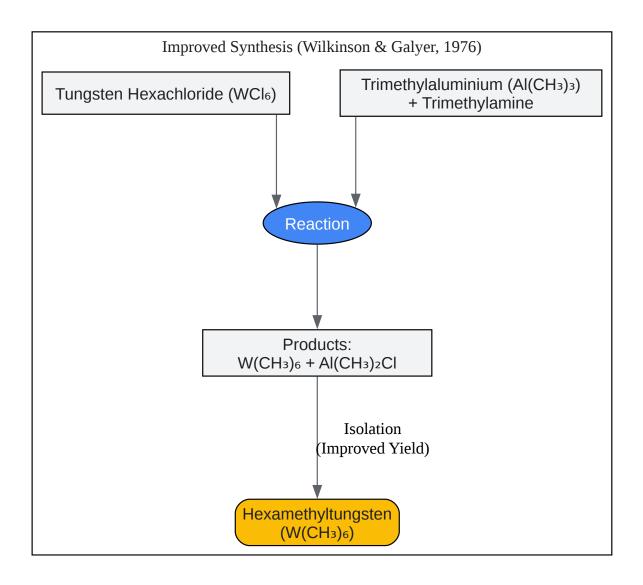
Synthesis Workflow Diagrams



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Caption: Workflow for the initial synthesis of Hexamethyltungsten.



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Caption: Workflow for the improved synthesis of Hexamethyltungsten.

Physicochemical and Structural Data

Hexamethyltungsten is a red, crystalline solid at ambient temperature, but it is extremely volatile, subliming at -30 °C.[2][4] It is highly soluble in non-polar organic solvents like



petroleum, aromatic hydrocarbons, and ethers.[2][4]

Table 1: General Properties of Hexamethyltungsten

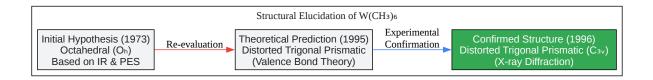
Property	Value	Reference(s)
Chemical Formula	C ₆ H ₁₈ W	[2]
Molar Mass	274.05 g·mol ⁻¹	[2]
Appearance	Red crystalline solid / Vivid red gas	[2]
Sublimation Point	-30 °C	[2][4]

| Air Sensitivity | Highly sensitive, spontaneously flammable |[2][4] |

The molecular geometry of W(CH₃)₆ was a subject of considerable scientific investigation and debate.

- Initial Hypothesis (Octahedral): Wilkinson's team initially presumed an octahedral (Oh) geometry, which was consistent with their preliminary IR spectroscopy results.[4] A 1978 photoelectron spectroscopy study also supported this assignment.[4][8]
- Theoretical Prediction (Distorted Trigonal Prismatic): In 1995, Landis and coworkers, using valence bond theory and VALBOND calculations, predicted a distorted trigonal prismatic structure.[4]
- Experimental Confirmation (Distorted Trigonal Prismatic): In 1996, Seppelt et al. definitively determined the structure using single-crystal X-ray diffraction at -163°C.[4][9][10] The molecule possesses a strongly distorted trigonal prismatic geometry with C₃ν symmetry for the WC₆ framework.[2][9][10] This deviation from the more common octahedral geometry for six-coordinate complexes is attributed to a second-order Jahn-Teller distortion.[2]





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Caption: The logical progression of understanding W(CH₃)₆'s molecular structure.

Table 2: Structural Parameters of Hexamethyltungsten

Parameter	Description	Value	Reference(s)
Molecular Geometry	WC₀ Framework	Distorted Trigonal Prismatic	[2][4]
Point Group Symmetry	WC ₆ Skeleton	Сзv	[2][4][9]
C-W-C Angles (Set 1)	"Open" face of the prism	94-97°	[2][4]
C-W-C Angles (Set 2)	"Closed" face of the prism	75-78°	[2][4]
Bond Lengths (Set 1)	Corresponding to open face	Slightly shorter	[2][4]

| Bond Lengths (Set 2) | Corresponding to closed face | Longer |[2][4] |

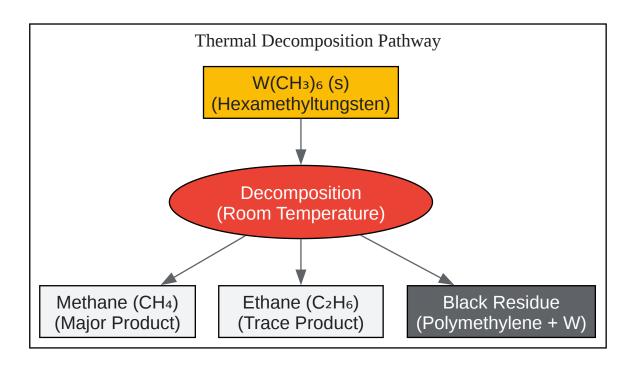
Reactivity and Thermal Decomposition

Like many organometallic complexes, $W(CH_3)_6$ is highly reactive. It is pyrophoric, being spontaneously flammable in air.[4] It reacts with acids to produce methane and with halogens to yield the corresponding methyl halide and tungsten halide.[2][4]



At room temperature, W(CH₃)₆ undergoes thermal decomposition. The primary gaseous products are methane with trace amounts of ethane.[4] The process leaves a black residue containing polymethylene and tungsten.[4]

Proposed Decomposition Stoichiometry (Wilkinson and Shortland): $W(CH_3)_6 \rightarrow 3CH_4 + (CH_2)_3 + W[4]$



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Caption: The thermal decomposition products of Hexamethyltungsten.

Conclusion

The discovery of hexamethyltungsten by Geoffrey Wilkinson's group was a landmark achievement that fundamentally altered the understanding of transition metal-carbon bonds. It challenged the prevailing notion that homoleptic alkyls were universally unstable and opened new avenues in organometallic synthesis and theory. The subsequent elucidation of its unusual distorted trigonal prismatic structure, contrasting with the initially assumed octahedral geometry, highlighted the complexities and subtleties of bonding in do complexes. The detailed experimental protocols and rich chemical reactivity of W(CH₃)₆ continue to make it a subject of



significant academic interest, providing a foundational case study in the fields of inorganic and organometallic chemistry.

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